1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

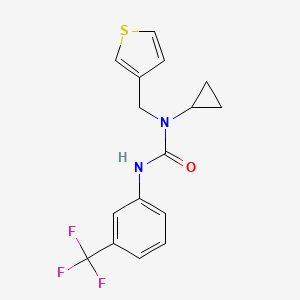

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a cyclopropyl group and a thiophen-3-ylmethyl substituent on one nitrogen atom of the urea core, while the other nitrogen is linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

1-cyclopropyl-1-(thiophen-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2OS/c17-16(18,19)12-2-1-3-13(8-12)20-15(22)21(14-4-5-14)9-11-6-7-23-10-11/h1-3,6-8,10,14H,4-5,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPBPSCTPWPQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.

Chemical Structure

The compound can be described by the following structure:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and incorporation of the cyclopropyl and thiophenyl moieties. The synthetic pathway often employs reagents such as isocyanates and various coupling agents to achieve the desired structure.

Anticancer Properties

Recent studies have evaluated the anticancer properties of various urea derivatives, including compounds similar to this compound. For instance, a series of urea derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values were reported, indicating promising potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

The mechanism by which these urea derivatives exert their effects often involves the inhibition of specific signaling pathways related to cancer cell proliferation. For example, many compounds target the Raf/MEK/ERK signaling pathway, which is crucial in regulating cell division and survival. The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity by improving binding interactions with target proteins.

Case Studies

A notable case study involved evaluating a series of structurally related compounds for their antiproliferative effects. The study highlighted that modifications on the phenyl rings significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited superior inhibitory effects compared to those with electron-donating groups.

Structure-Activity Relationship (SAR)

The SAR analysis revealed several key insights:

- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings enhance activity.

- Hydrogen Bonding : Compounds forming hydrogen bonds with target proteins exhibited increased potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Literature

The provided evidence highlights two key classes of urea-based compounds for comparison:

Class A: Thiazol-2-yl-linked Ureas with Piperazine-Hydrazinyl Substituents ()

These compounds (e.g., 11a–11o) share a urea core connected to a phenyl ring substituted with electron-withdrawing groups (e.g., Cl, CF₃, CF₃O) and a thiazol-2-yl group linked to a piperazinylmethyl-hydrazinyl-oxoethyl chain. Key examples include:

- 11e : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

Class B: Chloromethylthiazol-linked Ureas ()

These compounds (8d, 8e) feature a simpler chloromethylthiazol group directly attached to the phenylurea scaffold:

- 8e : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Substituent Effects

| Compound | Urea Substituents (N1/N2) | Key Functional Groups | Molecular Weight ([M+H]+) | Yield (%) |

|---|---|---|---|---|

| Target Compound | N1: Cyclopropyl + thiophen-3-ylmethyl; N2: 3-CF₃-phenyl | Thiophene, cyclopropyl, CF₃ | Not reported | Not reported |

| 11e (Class A) | N1: 3-CF₃-phenyl; N2: Thiazol-piperazine-hydrazinyl | Thiazole, piperazine, hydrazinyl, CF₃ | 534.1 | 86.7 |

| 8e (Class B) | N1: 3-CF₃-phenyl; N2: Chloromethylthiazol | Chloromethylthiazole, CF₃ | 412.1 | 50.9 |

- Thiophene vs. Thiazole : The target’s thiophene ring (aromatic, sulfur-containing) may offer distinct electronic properties compared to thiazole (nitrogen-sulfur heterocycle) in 11e and 8e. Thiophene’s lower electronegativity could enhance π-π stacking interactions in biological targets.

- Cyclopropyl Group : Absent in both classes, this substituent in the target compound may reduce conformational flexibility compared to the piperazine chain in Class A or the chloromethyl group in Class B.

Hypothesized Pharmacological Implications

While biological data for the target compound are unavailable, structural trends from analogous compounds suggest:

- Trifluoromethylphenyl Group : Common to the target, 11e, and 8e, this group enhances lipophilicity and resistance to oxidative metabolism .

- Thiophene vs. Thiazole : Thiophene’s larger atomic radius (sulfur vs. nitrogen) may alter binding pocket interactions in enzyme targets compared to thiazole-containing analogs.

- Piperazine-Hydrazinyl Chain (Class A) : Likely improves solubility but may increase metabolic instability due to hydrazine’s reactivity. The target’s cyclopropyl group avoids this liability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.